Thiophene-2-thiol, S-acetyl-

Catalog No.
S8961151
CAS No.
M.F
C6H6OS2
M. Wt
158.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-thiol, S-acetyl-

Product Name

Thiophene-2-thiol, S-acetyl-

IUPAC Name

S-thiophen-2-yl ethanethioate

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C6H6OS2/c1-5(7)9-6-3-2-4-8-6/h2-4H,1H3

InChI Key

JCCFKXLGGNMORV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CS1

Thiophene-2-thiol, S-acetyl- is a sulfur-containing organic compound with the molecular formula C6H6OS2C_6H_6OS_2. It features a thiophene ring substituted with a thiol group at the 2-position and an acetyl group attached to the sulfur atom. This compound is part of the broader class of thiophenes, which are five-membered aromatic heterocycles containing sulfur. Thiophene-2-thiol, S-acetyl- is notable for its unique reactivity due to the presence of both a thiol and an acetyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Typical of thiols and thiophenes:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, reacting with electrophiles to form thioacetals or other derivatives.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids. Thiophene-2-thiol can also undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
  • Condensation Reactions: The acetyl group allows for condensation reactions with aldehydes and ketones, forming thioacetals or thiohemiacetals .

The biological activity of thiophenes, including thiophene-2-thiol, S-acetyl-, has been explored in various contexts:

  • Antimicrobial Properties: Some thiophenes exhibit antimicrobial activity, making them potential candidates for pharmaceutical applications.
  • Enzyme Inhibition: Compounds similar to thiophene-2-thiol have been studied for their ability to inhibit specific enzymes, suggesting potential therapeutic uses .
  • Toxicity Studies: Research indicates that certain thiophenes may exhibit cytotoxic effects in cancer cell lines, highlighting their potential as anticancer agents .

Thiophene-2-thiol, S-acetyl- can be synthesized through several methods:

  • Direct Acetylation: Acetylation of thiophene-2-thiol can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
  • Thioester Formation: The reaction between thiophene-2-thiol and acetic acid under acidic conditions can yield the thioester derivative.
  • Radical Reactions: Radical-mediated reactions involving halogenated thiophenes and sulfur sources can also lead to the formation of this compound .

Thiophene-2-thiol, S-acetyl- has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development.
  • Material Science: Thiophenes are used in the production of conductive polymers and organic electronic materials .

Interaction studies involving thiophene derivatives often focus on their reactivity with biological targets:

  • Reactivity with Enzymes: Thiophene derivatives can interact with enzymes through covalent modification, influencing enzyme activity.
  • Binding Studies: Investigations into how these compounds bind to proteins or nucleic acids provide insights into their mechanism of action and potential therapeutic effects .

Thiophene-2-thiol, S-acetyl- shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
ThiopheneBasic five-membered ring with sulfurLacks functional groups like acetyl or thiol
2-Thiophenecarboxylic AcidContains a carboxylic acid group at position 2More acidic properties compared to thiol
3-ThiophenethiolThiol group at position 3Different position affects reactivity
2-AcetylthiopheneAcetyl group at position 2 without a thiolLacks the nucleophilic character associated with thiols
2-MercaptobenzothiazoleContains both sulfur and nitrogenExhibits different biological activities due to nitrogen

Thiophene-2-thiol, S-acetyl-'s uniqueness lies in its dual functionality as both a thiol and an acetylated compound, providing distinct reactivity profiles not found in simpler thiophenes or other derivatives .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

157.98600716 g/mol

Monoisotopic Mass

157.98600716 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-21

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